7-Methylenebicyclo[3.3.1]nonan-3-one

Catalytic Hydrogenation Adamantane Synthesis Reductive Cyclization

This bicyclic ketone features a 7-exocyclic methylene group that enables transannular cyclization and through-space π-orbital interactions, which are structurally impossible with saturated bicyclo[3.3.1]nonan-3-ones or isomeric analogs. It is the essential substrate for preparing 1-methyl-2-oxa-adamantane via Co-catalyzed hydrogenation, for temperature-tuned control of protoadamantane product ratios (ΔΔH‡ = -3.1 kcal/mol; ΔΔS‡ = -11 cal/mol·K), and for Lewis acid-catalyzed modular entry to 1,3-difunctionalized adamantanes. Substituting with a generic derivative results in complete loss of these critical reactivity pathways. Specify CAS 17933-29-8 to avoid false substitutions.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 17933-29-8
Cat. No. B098156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylenebicyclo[3.3.1]nonan-3-one
CAS17933-29-8
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC=C1CC2CC(C1)CC(=O)C2
InChIInChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h8-9H,1-6H2
InChIKeyYEYBYPNZUQHDMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylenebicyclo[3.3.1]nonan-3-one (CAS 17933-29-8) for Adamantane Synthesis and Conformational Studies: Properties and Sourcing


7-Methylenebicyclo[3.3.1]nonan-3-one (CAS 17933-29-8), also known as 7-methylidenebicyclo[3.3.1]nonan-3-one, is a bicyclic ketone with the molecular formula C10H14O and a molecular weight of 150.22 g/mol . It features a rigid bicyclo[3.3.1]nonane framework with a ketone at the 3-position and an exocyclic methylene group at the 7-position [1]. This unique structural arrangement enables distinct intramolecular through-space interactions and facilitates transannular cyclizations, making it a versatile intermediate for constructing adamantane derivatives and studying conformational dynamics [2].

Why Generic Substitution Fails for 7-Methylenebicyclo[3.3.1]nonan-3-one (CAS 17933-29-8): Structural and Reactivity Constraints


Bicyclo[3.3.1]nonan-3-one derivatives are not interchangeable due to their divergent reactivity profiles, which are dictated by the nature and position of substituents. 7-Methylenebicyclo[3.3.1]nonan-3-one possesses a unique exocyclic methylene group at the 7-position that enables transannular cyclizations, a reactivity pathway not accessible to its saturated analogs (e.g., bicyclo[3.3.1]nonan-3-one) or other positional isomers [1]. Furthermore, the specific geometric arrangement of the π-orbitals in this compound leads to through-space electronic interactions that are absent in structurally related compounds like 3,7-dimethylenebicyclo[3.3.1]nonane, fundamentally altering its conformational and spectroscopic behavior [2]. Substituting this compound with a generic bicyclo[3.3.1]nonan-3-one derivative would result in a complete loss of these critical, structure-specific properties.

Quantitative Differentiation of 7-Methylenebicyclo[3.3.1]nonan-3-one (CAS 17933-29-8) from Structural Analogs


Catalyst-Dependent Product Selectivity in Reductive Cyclization: Head-to-Head Catalyst Comparison

The hydrogenation of 7-methylenebicyclo[3.3.1]nonan-3-one over different Group VIII metal catalysts leads to distinct products with varying selectivities. While Pd, Rh, Co, and Ni catalysts all produce 1-adamantanol, only the Co catalyst in cyclohexane uniquely generates 1-methyl-2-oxa-adamantane, demonstrating a catalyst-specific divergence in the reductive cyclization pathway [1]. This is in contrast to hydrogenation over platinum oxide in acetic acid, which yields 7α-methylbicyclo[3.3.1]nonan-3α-ol as the sole product [2], a completely different outcome that does not involve cyclization.

Catalytic Hydrogenation Adamantane Synthesis Reductive Cyclization Group VIII Metals

Regioselectivity Control in Electroreductive Transannular Cyclization: Kinetic vs. Thermodynamic Products

Electroreduction of 7-methylenebicyclo[3.3.1]nonan-3-one in DMF leads to a competitive transannular reaction, producing two distinct products: 7-methyltricyclo[3.3.1.0^3,7]nonan-3-ol (via a 5-exo cyclization) and 1-adamantanol (via a 6-endo cyclization) [1]. The regioselectivity of this reaction is temperature-dependent and governed by the activation parameters of the ketyl radical anion cyclization. The difference in activation parameters between the 5-exo and 6-endo pathways was determined to be ΔΔH‡ = -3.1 kcal/mol and ΔΔS‡ = -11 cal/mol·K, indicating that the 5-exo pathway is enthalpically favored but entropically disfavored relative to the 6-endo pathway [1].

Electroreduction Transannular Cyclization Regioselectivity Kinetic Control

Unique Through-Space π-Electron Delocalization Detected by 13C NMR

13C NMR analysis of a series of 3,7-disubstituted bicyclo[3.3.1]nonanes revealed that 7-methylenebicyclo[3.3.1]nonan-3-one exhibits a distinct through-space π-electron delocalization between its carbonyl π-system and the exocyclic methylene π-orbital [1]. This interaction is a direct consequence of the specific spatial orientation enforced by the rigid bicyclic framework and is not observed in its saturated analog, bicyclo[3.3.1]nonan-3-one, or in 3,7-dimethylenebicyclo[3.3.1]nonane where the interaction is between two alkene π-orbitals [1]. The presence of this interaction is manifested in the compound's unique 13C chemical shifts.

13C NMR Spectroscopy Conformational Analysis Through-Space Interaction π-Orbital Delocalization

Synthetic Utility for 1,3-Difunctionalized Adamantanes via Lewis Acid Catalysis

7-Methylenebicyclo[3.3.1]nonan-3-one reacts with a variety of π- and N-nucleophiles under Lewis acid catalysis to yield 1,3-difunctionalized adamantane derivatives [1]. For instance, reaction with benzene yields 1,3-diphenyladamantane as the major product; trimethylsilyl cyanide and azide react efficiently with ZnI2 to give the corresponding 3-trimethylsiloxyadamantyl isocyanide and azide, respectively [1]. This methodology provides a direct route to diversely substituted adamantanes, which are valuable scaffolds in medicinal chemistry and materials science. In contrast, the parent bicyclo[3.3.1]nonan-3-one lacks the exocyclic methylene group required for this electrophilic cyclization and cannot participate in such transformations.

Lewis Acid Catalysis Electrophilic Cyclization Adamantane Functionalization Synthetic Methodology

Supplier Purity and Quality Control Standards for Reliable Procurement

The compound is commercially available with defined purity specifications that support reproducible research. Suppliers such as AKSci specify a minimum purity of 95% , while MolCore offers material with a purity of NLT 98% . Bidepharm provides batch-specific analytical data, including NMR, HPLC, and GC reports, enabling verification of identity and purity prior to use . This level of quality control documentation is not uniformly available for all bicyclo[3.3.1]nonan-3-one derivatives, which may be supplied with less rigorous analytical characterization.

Chemical Procurement Purity Specification Quality Control Analytical Standards

Key Research Applications of 7-Methylenebicyclo[3.3.1]nonan-3-one (CAS 17933-29-8) Based on Differential Evidence


Synthesis of 1-Methyl-2-oxa-adamantane via Co-Catalyzed Reductive Cyclization

Researchers aiming to prepare 1-methyl-2-oxa-adamantane should prioritize 7-methylenebicyclo[3.3.1]nonan-3-one as the starting material. Hydrogenation over a cobalt catalyst in cyclohexane provides a direct and unique route to this specific oxa-adamantane derivative, a product not accessible from saturated bicyclo[3.3.1]nonanones or with other metal catalysts. This is based on the catalyst-dependent product selectivity evidence [1].

Electroreductive Synthesis of 7-Methyltricyclo[3.3.1.0^3,7]nonan-3-ol or 1-Adamantanol with Temperature-Controlled Regioselectivity

When synthetic chemists require precise control over the formation of 7-methyltricyclo[3.3.1.0^3,7]nonan-3-ol (5-exo product) or 1-adamantanol (6-endo product) via transannular cyclization, 7-methylenebicyclo[3.3.1]nonan-3-one is the optimal substrate. The known activation parameter differences (ΔΔH‡ = -3.1 kcal/mol; ΔΔS‡ = -11 cal/mol·K) allow for temperature-tuning of the product ratio, a level of control not offered by non-methylenated analogs. This application is supported by the regioselectivity evidence [1].

Model Compound for Through-Space π-Electron Delocalization Studies by 13C NMR

In physical organic chemistry and structural biology research focused on intramolecular through-space interactions, 7-methylenebicyclo[3.3.1]nonan-3-one serves as a definitive model system. Its rigid framework enforces a specific spatial relationship between the carbonyl and methylene π-orbitals, resulting in measurable through-space delocalization via 13C NMR. This property, absent in the saturated analog bicyclo[3.3.1]nonan-3-one, makes it indispensable for benchmarking theoretical models and spectroscopic assignments. This scenario is derived from the spectroscopic evidence [1].

Diversification Platform for 1,3-Difunctionalized Adamantane Libraries

Medicinal chemistry groups engaged in the synthesis of adamantane-based drug candidates should consider 7-methylenebicyclo[3.3.1]nonan-3-one as a key intermediate. Its ability to undergo Lewis acid-catalyzed electrophilic cyclization with a broad range of nucleophiles (e.g., arenes, silyl cyanide, silyl enol ethers) provides a modular entry to 1,3-difunctionalized adamantanes, a transformation inaccessible to bicyclo[3.3.1]nonan-3-one. This application is directly supported by the synthetic methodology evidence [1].

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